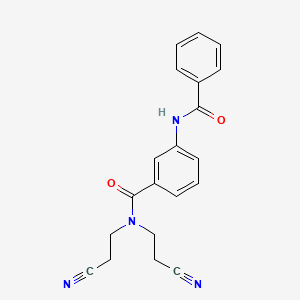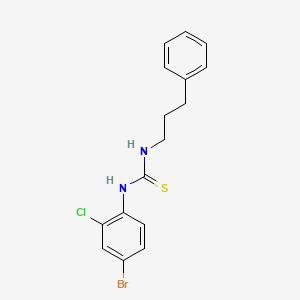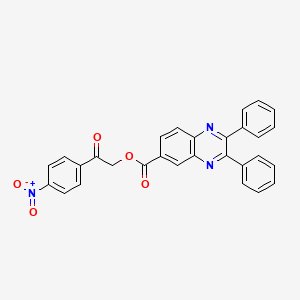![molecular formula C19H30N2O3S B4601984 N-cyclooctyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B4601984.png)
N-cyclooctyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide
Vue d'ensemble
Description
N-cyclooctyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide is an organic compound that features a cyclooctyl group attached to a phenyl ring substituted with a dimethylsulfamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide typically involves the following steps:
Formation of the cyclooctyl group: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl ring: The phenyl ring can be introduced through coupling reactions such as Suzuki-Miyaura coupling.
Introduction of the dimethylsulfamoyl group:
Formation of the propanamide linkage: The final step involves the formation of the amide bond through reactions with appropriate amine and acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclooctyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
N-cyclooctyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-cyclooctyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-cyclooctyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide is unique due to its cyclooctyl group, which imparts distinct steric and electronic properties compared to similar compounds
Propriétés
IUPAC Name |
N-cyclooctyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-21(2)25(23,24)18-13-10-16(11-14-18)12-15-19(22)20-17-8-6-4-3-5-7-9-17/h10-11,13-14,17H,3-9,12,15H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFDZPDCJGAUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B4601910.png)
![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B4601918.png)

![3-[3-(3,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4601933.png)
![(2Z)-2-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4601936.png)

![N-(2-(4-bromophenyl)-1-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4601942.png)
![3-{[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-1-PHENYLUREA](/img/structure/B4601960.png)

![N-{4-[(benzylamino)sulfonyl]phenyl}-4-sec-butylbenzenesulfonamide](/img/structure/B4601972.png)
![2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-8-thiol](/img/structure/B4601976.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B4601981.png)
![2-chloro-4-(5-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4602000.png)
![N-{2-[(4-Methylpiperazin-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}acetamide](/img/structure/B4602016.png)
